molecular formula C22H17Cl2N3O2 B14997921 2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide

Cat. No.: B14997921
M. Wt: 426.3 g/mol
InChI Key: LIHTUHJMVOYJBF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with aromatic amines. The process includes the addition of aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide involves its interaction with specific molecular targets. It is known to selectively inhibit the COX-2 enzyme, which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing its normal function and thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit COX-2 makes it a valuable compound for anti-inflammatory research .

Properties

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C22H17Cl2N3O2/c1-14-9-10-27-19(11-14)25-21(15-5-3-2-4-6-15)22(27)26-20(28)13-29-18-8-7-16(23)12-17(18)24/h2-12H,13H2,1H3,(H,26,28)

InChI Key

LIHTUHJMVOYJBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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